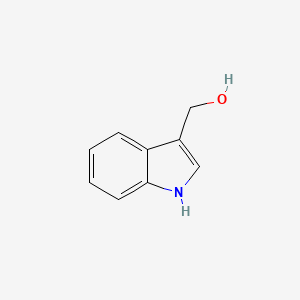

Indole-3-Carbinol

説明

特性

IUPAC Name |

1H-indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPNXXAYMYVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031458 | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700-06-1 | |

| Record name | Indole-3-carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Indolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pleiotropic Anti-Cancer Mechanisms of Indole-3-Carbinol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has emerged as a significant agent in cancer chemoprevention and therapy. Its pleiotropic effects stem from its ability to modulate a wide array of signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Upon ingestion, I3C is converted into several acid condensation products in the stomach, most notably 3,3'-diindolylmethane (DIM), which shares and expands upon the anti-cancer activities of its parent compound. This technical guide provides an in-depth exploration of the core mechanisms of action of I3C in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

Core Mechanisms of Action in Oncological Contexts

I3C and its derivatives exert their anti-cancer effects not through a single target, but by orchestrating a multi-pronged attack on the cellular machinery hijacked by cancer. These compounds have been shown to suppress the proliferation of a wide range of cancer cell lines, including breast, prostate, colon, lung, and endometrial cancers.[1][2] The primary mechanisms include inducing cell cycle arrest, promoting apoptosis, modulating hormone receptor signaling, and inhibiting pro-survival pathways.

Induction of G1 Cell Cycle Arrest

A hallmark of I3C's anti-proliferative activity is its ability to induce a robust G1 phase cell cycle arrest in numerous cancer cell types, independent of estrogen receptor status.[2][3] This is achieved by strategically altering the expression and activity of key cell cycle regulatory proteins.

-

Downregulation of Cyclin-Dependent Kinases (CDKs): I3C treatment leads to the downregulation of CDK2, CDK4, and CDK6.[1][3] Specifically, I3C has been shown to inhibit CDK6 expression and decrease CDK2 kinase activity.[1][4][5]

-

Suppression of G1 Cyclins: Concurrently, I3C reduces the levels of cyclin D1 and cyclin E, the protein partners that activate CDKs in the G1 phase.[1][6]

-

Upregulation of CDK Inhibitors (CKIs): The arrest is further solidified by the increased expression of the CDK inhibitors p21WAF1 and p27kip1, which bind to and inhibit the function of CDK/cyclin complexes.[1][7]

The concerted effect of these actions prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the E2F-mediated transcription of genes required for S-phase entry and effectively halting cell proliferation.[4]

References

- 1. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cancer chemotherapy with this compound, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (I3C) increases apoptosis, represses growth of cancer cells, and enhances adenovirus-mediated oncolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound regulates the expression of p21waf1/cip1 by a p53-dependent mechanism in LNCaP prostate carcinoma cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Indole-3-Carbinol: An In-Depth Technical Guide to its In Vitro Effects on Core Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbinol (I3C) is a promising phytochemical derived from the enzymatic hydrolysis of glucobrassicin, a glucosinolate abundant in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] Upon ingestion, the acidic environment of the stomach facilitates the conversion of I3C into a variety of condensation products, most notably 3,3'-diindolylmethane (DIM), which are biologically active.[2] I3C and its derivatives have garnered significant attention in the scientific community for their potential anticancer properties, which are attributed to their ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer.[3] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion in various cancer cell lines in vitro.[3] This technical guide provides a comprehensive overview of the core signaling pathways affected by I3C in vitro, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Core Signaling Pathways Modulated by this compound

I3C exerts its effects on cancer cells by targeting several key signaling cascades. The most well-documented of these are the PI3K/Akt, Estrogen Receptor (ERα), NF-κB, and Aryl Hydrocarbon Receptor (AhR) signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and glucose metabolism.[4][5] Its aberrant activation is a frequent event in many types of cancer, promoting tumorigenesis and resistance to therapy.[5]

This compound has been demonstrated to be a potent inhibitor of the PI3K/Akt pathway in various cancer cell lines.[4][5] Treatment with I3C leads to a significant downregulation in the expression of key proteins within this pathway, including PI3K, phosphorylated PDK1 (p-PDK1), Akt, and phosphorylated Akt (p-Akt).[5] The inhibition of Akt, a serine/threonine kinase, prevents the phosphorylation and activation of downstream targets that promote cell survival and proliferation, such as c-Raf and GSK3-β.[5] This ultimately leads to the induction of apoptosis and the inhibition of cancer cell growth.[4][5] Studies have shown that I3C's inhibitory effect on this pathway is a key mechanism behind its antitumor activity in nasopharyngeal and laryngeal cancers.[4][5]

Estrogen Receptor (ERα) Signaling Pathway

The estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[6][7] Estrogen, upon binding to ERα, initiates a signaling cascade that promotes the transcription of genes involved in cell cycle progression and proliferation.[6]

I3C has been shown to be a negative regulator of ERα signaling in human breast cancer cells.[2][6] It does not directly bind to the estrogen receptor but instead triggers a cascade that leads to the degradation of the ERα protein.[2][7] This process is mediated by the Aryl Hydrocarbon Receptor (AhR).[2][7] The binding of I3C to AhR initiates the proteasome-dependent ubiquitination and subsequent degradation of ERα.[7] This loss of ERα protein ablates the estrogen-dependent signaling, leading to the downregulation of ERα-responsive genes such as GATA3, IGF1R, and IRS1, which are involved in cell proliferation.[2][8] This disruption of the ERα signaling pathway is a key mechanism by which I3C inhibits the growth of estrogen-responsive breast cancer cells.[6][7][8]

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][9] In many cancers, NF-κB is constitutively active, which leads to the expression of genes that promote proliferation, metastasis, and resistance to apoptosis.[1][9]

I3C has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][9] It can suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and phorbol 12-myristate 13-acetate (PMA).[1] The inhibitory mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] By stabilizing the IκBα/NF-κB complex, I3C blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB-regulated genes.[10] These target genes include anti-apoptotic proteins (e.g., Bcl-2, XIAP, survivin) and proteins involved in metastasis (e.g., MMP-9).[9] The downregulation of these gene products by I3C enhances apoptosis and reduces the metastatic potential of cancer cells.[1][9]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, immunity, and cell cycle control.[11][12] While its role in cancer is complex and can be context-dependent, activation of AhR by certain ligands, including I3C, has been shown to have antitumor effects.[12]

I3C is a known agonist of the AhR.[11][12] Upon binding to I3C, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT).[13] This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[13] One of the key target genes is CYP1A1, an enzyme involved in the metabolism of xenobiotics and hormones.[11] The activation of the AhR signaling pathway by I3C has been linked to the induction of G1 cell cycle arrest and apoptosis in various cancer cell lines. As mentioned previously, AhR activation by I3C is also a critical step in mediating the degradation of ERα in breast cancer cells.[2][7]

Quantitative Data on the In Vitro Effects of this compound

The following tables summarize the quantitative data from various in vitro studies on the effects of I3C on cancer cell lines.

Table 1: Effects of I3C on Cell Viability and Proliferation

| Cell Line | I3C Concentration | Treatment Duration | Effect | Reference |

| Nasopharyngeal Carcinoma | ||||

| CNE2 | 100, 200, 300 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell proliferation. | [4] |

| Laryngeal Cancer | ||||

| Hep-2 | 150 µM | 24, 48, 72 h | 65.97%, 87.45%, and 94.26% inhibition of proliferation, respectively. | [5] |

| Breast Cancer | ||||

| MDA MB468 | ~30 µM | 72-240 h | IC50 for growth inhibition. | [14] |

| HBL100 (nontumorigenic) | ~120 µM | 72-240 h | IC50 for growth inhibition. | [14] |

| Lung Cancer | ||||

| A549 | 50, 100, 200 µM | 28 days | Decreased cell viability to 90%, 75%, and 65%, respectively. | [2] |

| A549 | 400, 600 µM | 3 days | Significant decrease in cell viability. | [2] |

| Acute Myeloid Leukemia | ||||

| THP-1 | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation. |

Table 2: Induction of Apoptosis by I3C

| Cell Line | I3C Concentration | Treatment Duration | Observed Effect | Reference |

| Nasopharyngeal Carcinoma | ||||

| CNE2 | 200 µM | 48 h | Induced apoptosis; rate increased in a dose-dependent manner. | [4] |

| Laryngeal Cancer | ||||

| Hep-2 | 100, 150 µM | Not specified | Induced morphological changes and promoted apoptosis. | [5] |

| Breast Cancer | ||||

| MDA MB468 | Not specified | Not specified | Differential induction of apoptosis compared to nontumorigenic HBL100 cells. | [14] |

| Lung Cancer | ||||

| A549 | ≥400 µM | 3 days | Induced apoptotic cancer cell death. | [2] |

Table 3: I3C-Induced Cell Cycle Arrest

| Cell Line | I3C Concentration | Treatment Duration | Effect on Cell Cycle | Reference |

| Breast Cancer | ||||

| MCF7, MDA MB231 | Not specified | Not specified | G0-G1 cell cycle arrest. | [14] |

| Acute Myeloid Leukemia | ||||

| THP-1 | Not specified | Not specified | G1 cell cycle arrest. |

Table 4: Modulation of Protein and Gene Expression by I3C

| Cell Line | I3C Concentration | Treatment Duration | Target Protein/Gene | Effect | Reference |

| Nasopharyngeal Carcinoma | |||||

| CNE2 | 100, 200, 300 µM | Not specified | PI3K/Akt pathway proteins | Decreased expression. | [4] |

| Laryngeal Cancer | |||||

| Hep-2 | Not specified | Not specified | PI3K p110α, PI3K p110β, PI3K class III, p-PDK1, Akt, p-Akt, p-c-Raf, GSK3-β | Significantly downregulated. | [5] |

| Breast Cancer | |||||

| MCF7, T47D | Not specified | Not specified | ERα protein and transcript | Strongly downregulated. | [6] |

| MCF7, T47D | Not specified | Not specified | ERβ protein | No alteration. | [6] |

| MCF7 | Not specified | Not specified | IGF1R, IRS1 | Ablated expression. | [8] |

| Acute Myeloid Leukemia | |||||

| THP-1 | Not specified | Not specified | BCL2 | Downregulated. | |

| THP-1 | Not specified | Not specified | FasR, P21, P27, P53 | Upregulated. | |

| THP-1 | Not specified | Not specified | CDK2 | Downregulated. | |

| THP-1 | Not specified | Not specified | CYP1A1, IL1β | Overexpressed. | |

| Myeloid and Leukemia Cells | |||||

| Jurkat | 50 µM | 24 h | Phospho-p65 | Suppressed TNF-induced phosphorylation. | [1] |

| Various | Not specified | Not specified | Cyclin D1, COX-2, MMP-9, survivin, IAP1, IAP2, XIAP, Bcl-2, Bfl-1/A1, TRAF1, FLIP | Downregulated. | [9] |

Detailed Methodologies for Key In Vitro Experiments

The following sections provide detailed protocols for the key experiments commonly used to assess the in vitro effects of this compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (I3C) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of I3C (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

2. Crystal Violet Staining Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

-

Materials:

-

6- or 12-well cell culture plates

-

Complete cell culture medium

-

I3C stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Crystal violet solution (0.5% in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

-

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with I3C for the desired duration.

-

Wash the cells gently with PBS.

-

Fix the cells with the fixative solution for 15-20 minutes at room temperature.

-

Wash the plates with water and allow them to air dry.

-

Add crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Wash the plates extensively with water to remove excess stain and allow them to air dry.

-

Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

-

Measure the absorbance at 590 nm.

-

Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Culture and treat cells with I3C as required.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with I3C, then lyse them in cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the amount of a specific RNA.

-

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

Real-time PCR system

-

-

Protocol:

-

Isolate total RNA from I3C-treated and control cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers (for the target gene and a housekeeping gene).

-

Run the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash the I3C-treated and control cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Conclusion

This compound demonstrates significant potential as a chemopreventive and therapeutic agent by modulating multiple, critical signaling pathways within cancer cells. Its ability to inhibit pro-survival pathways like PI3K/Akt and NF-κB, disrupt the proliferative signaling of ERα, and activate the AhR pathway culminates in the suppression of cancer cell growth and induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the in vitro mechanisms of I3C and its derivatives. Further research is warranted to fully elucidate the complex interplay of these pathways and to translate these promising in vitro findings into effective clinical strategies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. clyte.tech [clyte.tech]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. researchhub.com [researchhub.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 11. Detection of apoptosis by DAPI staining [bio-protocol.org]

- 12. DAPI staining for detection of apoptosis [bio-protocol.org]

- 13. assaygenie.com [assaygenie.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

An In-depth Technical Guide to Indole-3-Carbinol: From Discovery to Natural Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (I3C), a phytochemical derived from the enzymatic hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of I3C. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data on its natural occurrence, and visualizations of its primary signaling pathways.

Discovery and Historical Context

The journey of this compound (I3C) from a plant-derived compound to a molecule of significant biomedical interest has been a gradual process, built upon decades of research into the health benefits of cruciferous vegetables. While the precise first isolation and chemical characterization of I3C as a distinct molecule is not prominently documented, its biological significance began to be unveiled in the latter half of the 20th century.

The foundational research that brought I3C to the forefront of cancer research was pioneered by Dr. Lee W. Wattenberg and his colleagues. In the 1970s , their work began to systematically investigate the cancer-preventive properties of various dietary compounds. A landmark publication in 1975 by Wattenberg et al. was among the first to describe the protective effects of I3C and its derivatives against chemical carcinogens[1]. This seminal work laid the groundwork for decades of subsequent research into the mechanisms of action of I3C.

Earlier research into glucosinolates, the precursors to I3C, dates back further. These sulfur-containing compounds, characteristic of the Brassica genus, have been a subject of botanical and chemical study since the early 20th century. However, it was the convergence of this phytochemical knowledge with the burgeoning field of chemical carcinogenesis that illuminated the importance of I3C.

The synthesis of this compound and its derivatives has also been a subject of study, with various methods being developed over the years to produce the compound for research and potential therapeutic applications. Traditional approaches have included the reduction of 3-indolyl carbonyl compounds.

Natural Sources and Quantitative Analysis

This compound is not found in its free form in intact plants. Instead, it is produced from the enzymatic hydrolysis of its precursor, glucobrassicin , a type of glucosinolate. This conversion is catalyzed by the enzyme myrosinase , which is released when the plant cells are damaged, such as through chewing, chopping, or insect predation.

The primary dietary sources of glucobrassicin, and therefore I3C, are cruciferous vegetables belonging to the Brassica genus. The concentration of glucobrassicin can vary significantly depending on the specific vegetable, cultivar, growing conditions, and storage.

Below is a summary of glucobrassicin content in several common cruciferous vegetables, compiled from various studies. It is important to note that the yield of I3C from glucobrassicin is not 1:1 and can be influenced by various factors.

| Vegetable | Glucobrassicin Content (μmol/g dry weight) | Glucobrassicin Content (mg/100g fresh weight) |

| Brussels Sprouts | 3.2 | 10-40 |

| Broccoli | 0.5 - 2.0 | 5-25 |

| Cabbage (Green) | 0.9 | 20-30 |

| Cauliflower | 1.3 | 5-15 |

| Kale | 1.2 | 10-35 |

Experimental Protocols

Extraction and Quantification of this compound from Brassica Vegetables

This protocol outlines a general method for the extraction and quantification of I3C from broccoli and other cruciferous vegetables using High-Performance Liquid Chromatography (HPLC) with UV detection.

3.1.1. Materials and Reagents

-

Fresh Brassica vegetable sample (e.g., broccoli florets)

-

Liquid nitrogen

-

Mortar and pestle or a suitable homogenizer

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (≥98% purity)

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 μm)

-

HPLC system with a UV detector and a C18 column

3.1.2. Extraction Procedure

-

Sample Preparation: Freeze a known weight (e.g., 10 g) of the fresh vegetable sample in liquid nitrogen.

-

Grinding: Immediately grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extraction: Transfer the powdered sample to a flask and add a suitable volume of ethyl acetate (e.g., 50 mL).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 3-6) on the remaining pellet twice more.

-

Solvent Evaporation: Combine the supernatants and evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filtration: Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial.

3.1.3. HPLC Quantification

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)

-

Mobile Phase: A gradient of methanol and water is typically used. For example, a starting gradient of 50% methanol in water, increasing to 100% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 μL

-

Detection Wavelength: 280 nm

-

-

Standard Curve: Prepare a series of standard solutions of I3C in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 μg/mL). Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered sample extract into the HPLC system.

-

Quantification: Identify the I3C peak in the sample chromatogram by comparing its retention time with that of the I3C standard. Quantify the amount of I3C in the sample by using the peak area and the standard curve.

Experimental Workflow Diagram

Key Signaling Pathways Modulated by this compound

This compound and its condensation products, such as 3,3'-diindolylmethane (DIM), exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for the development of I3C-based therapeutic strategies.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by I3C initiates a cascade of events that can influence gene expression related to xenobiotic metabolism, cell cycle control, and immune responses.

Modulation of Estrogen Metabolism

I3C influences estrogen metabolism, which is particularly relevant to hormone-responsive cancers. It promotes the conversion of estrogen to less potent metabolites, thereby altering the overall estrogenic activity in the body.

References

Indole-3-Carbinol: Mechanisms of Cell Cycle Arrest and Apoptosis Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its anti-cancer properties.[1][2] Extensive research demonstrates its ability to modulate key cellular processes, leading to the inhibition of proliferation and induction of programmed cell death in a wide range of cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which I3C exerts its effects on cell cycle progression and apoptosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Effect on Cell Cycle Progression: G1 Phase Arrest

A primary anti-proliferative mechanism of I3C is the induction of a G1 phase cell cycle arrest.[3][4] This halt prevents cancer cells from entering the S phase, thereby blocking DNA replication and subsequent cell division. This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins, primarily Cyclin-Dependent Kinases (CDKs) and their inhibitors (CKIs).

Molecular Mechanisms of G1 Arrest

-

Inhibition of Cyclin-Dependent Kinases (CDKs): I3C has been shown to selectively inhibit the expression and/or activity of G1-specific CDKs.

-

CDK6: Treatment with I3C leads to a dose- and time-dependent decrease in CDK6 protein and transcript levels in breast and prostate cancer cells.[3][4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb).[3][5]

-

CDK2: I3C robustly inhibits CDK2 kinase activity without altering the levels of CDK inhibitors like p21 and p27.[6] Instead, I3C induces a shift in the CDK2 protein complex from an active 90 kDa form to a larger, inactive 200 kDa complex with altered cyclin E associations.[6]

-

-

Upregulation of CDK Inhibitors (CKIs): In some cell lines, I3C treatment leads to an increase in the levels of CKI proteins such as p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes.[1][3][7]

-

Retinoblastoma Protein (pRb) Hypophosphorylation: The inhibition of CDK2 and CDK6 activity results in the maintenance of pRb in its hypophosphorylated state.[5] In this state, pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.[1]

Quantitative Data: I3C-Induced Cell Cycle Arrest

The following table summarizes the observed effects of I3C on cell cycle distribution across various cancer cell lines.

| Cell Line | Cancer Type | I3C Concentration (µM) | Treatment Duration (h) | % Cells in G1 Phase (Treated vs. Control) | Reference |

| MCF-7 | Breast Cancer | 100 | 48 | ~75% vs. ~50% | [3] |

| LNCaP | Prostate Cancer | 200 | 48 | Significant increase (data not specified) | [4] |

| A549 | Lung Cancer | 200 | 48 | Significant increase (data not specified) | [7] |

| THP-1 | Leukemia | 100-200 | 24-72 | Dose- and time-dependent increase | [8][9] |

Signaling Pathway for I3C-Induced G1 Cell Cycle Arrest

Caption: I3C blocks the G1/S transition by inhibiting CDK2/6 and upregulating p21/p27.

Effect on Apoptosis: Induction of Programmed Cell Death

I3C is a potent inducer of apoptosis in numerous cancer cell types, acting through multiple signaling cascades.[10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a cell-type-specific manner.

Molecular Mechanisms of Apoptosis Induction

-

Modulation of the Akt/PI3K Pathway: I3C and its dimer DIM are known to suppress the pro-survival Akt signaling pathway.[10][12][13] Downregulation of PI3K and phosphorylated Akt (p-Akt) relieves the inhibition of pro-apoptotic proteins, thereby promoting cell death.[10][12]

-

Activation of the p53 Pathway: In cells with wild-type p53, I3C can activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, leading to p53 phosphorylation and stabilization.[14] I3C achieves this by disrupting the p53-MDM2 interaction, preventing p53 degradation.[14][15] Stabilized p53 then transcriptionally activates pro-apoptotic target genes. However, I3C can also induce apoptosis in a p53-independent manner.[16]

-

Intrinsic (Mitochondrial) Pathway: I3C can alter the balance of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2) and an increase in pro-apoptotic members (e.g., Bax).[10] This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the effector caspase-3.[17]

-

Extrinsic (Death Receptor) Pathway: I3C has been shown to upregulate the expression of Fas mRNA, a key component of the death receptor pathway.[7] This can lead to the activation of the initiator caspase-8, which in turn activates downstream effector caspases.[7]

-

Aryl Hydrocarbon Receptor (AhR) Activation: I3C is an agonist of the AhR.[8][18] Activation of AhR signaling has been linked to I3C's anti-proliferative and pro-apoptotic effects in leukemia and colorectal cancer cells, associated with the upregulation of p21, p27, p53, and FasR.[8][9]

Quantitative Data: I3C-Induced Apoptosis

The following table summarizes key quantitative findings related to I3C's pro-apoptotic effects.

| Cell Line | Cancer Type | I3C Concentration (µM) | Outcome | Measurement | Reference |

| Hep-2 | Laryngeal Cancer | 100 - 150 | Dose-dependent apoptosis | Morphological changes, Proliferation inhibition | [10] |

| Thyroid Cancer Lines | Thyroid Cancer | 100 - 500 | Induction of apoptosis | IC50 values | [12] |

| K562 | Leukemia | 25 - 200 | Decreased cell viability | MTT Assay (IC50 ≈ 100µM at 48h) | [13] |

| HCT116 | Colon Cancer | 500 | Induction of apoptosis | Increased CYP1A1 mRNA (AhR activation) | [18] |

Signaling Pathways for I3C-Induced Apoptosis

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A new this compound tetrameric derivative inhibits cyclin-dependent kinase 6 expression, and induces G1 cell cycle arrest in both estrogen-dependent and estrogen-independent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells independent of estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces a G1 cell cycle arrest and inhibits prostate-specific antigen production in human LNCaP prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (I3C) inhibits cyclin-dependent kinase-2 function in human breast cancer cells by regulating the size distribution, associated cyclin E forms, and subcellular localization of the CDK2 protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound activates the ATM signaling pathway independent of DNA damage to stabilize p53 and induce G1 arrest of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Induction of apoptosis in MCF-7 cells by this compound is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Indole-3-Carbinol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (I3C), a natural phytochemical derived from the breakdown of glucobrassicin in cruciferous vegetables, has garnered significant attention for its potential therapeutic applications, including its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of I3C, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), the Aryl Hydrocarbon Receptor (AhR), and the Toll-like receptor signaling cascade. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic inflammation is a critical contributor to the pathogenesis of a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The identification of novel anti-inflammatory agents with favorable safety profiles is a key objective in modern drug development. This compound (I3C), found in vegetables such as broccoli, cabbage, and cauliflower, has emerged as a promising candidate due to its demonstrated ability to mitigate inflammatory responses in various preclinical models.[1] I3C exerts its anti-inflammatory effects through a multi-pronged approach, primarily by interfering with pro-inflammatory signaling cascades and promoting the resolution of inflammation. This guide will delve into the core mechanisms of I3C's anti-inflammatory action, providing the detailed technical information required for advanced research and development.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory activity of I3C is attributed to its ability to interact with and modulate several key intracellular signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2] I3C has been shown to be a potent inhibitor of NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[3] The inhibitory action of I3C on the NF-κB pathway is a cornerstone of its anti-inflammatory effects.

The mechanism of I3C-mediated NF-κB inhibition involves several key steps:

-

Suppression of IκBα Kinase (IKK) Activation: I3C has been demonstrated to suppress the activation of IκBα kinase (IKK), a critical upstream kinase responsible for the phosphorylation of the inhibitory protein IκBα.[3]

-

Inhibition of IκBα Phosphorylation and Degradation: By inhibiting IKK, I3C prevents the phosphorylation and subsequent ubiquitination and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.[3]

-

Blockade of p65 Nuclear Translocation: As a consequence of IκBα stabilization, the nuclear translocation of the p65 subunit of NF-κB is blocked, preventing it from binding to the promoter regions of target pro-inflammatory genes.[3]

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[4] I3C is a known agonist of AhR.[5] Upon binding to I3C or its metabolites, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[5]

The activation of the AhR pathway by I3C contributes to its anti-inflammatory effects through several mechanisms:

-

Induction of Anti-Inflammatory Genes: AhR activation can lead to the expression of genes with immunoregulatory functions.

-

Modulation of Immune Cell Differentiation: I3C-mediated AhR activation has been shown to promote the differentiation of anti-inflammatory M2-like macrophages, characterized by increased expression of CD163 and arginase-1 (ARG1), and decreased expression of pro-inflammatory markers like CD16, CD86, and inducible nitric oxide synthase (NOS2).[5]

-

Upregulation of Anti-Inflammatory Cytokines: I3C treatment leads to an upregulation of the anti-inflammatory cytokines IL-10 and TGF-β.[5]

Attenuation of the TRIF-Dependent Signaling Pathway

The Toll-like receptor (TLR) family of pattern recognition receptors is essential for initiating innate immune responses to pathogen-associated molecular patterns (PAMPs), such as LPS. TLR4, the receptor for LPS, can signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. I3C has been shown to specifically attenuate the TRIF-dependent signaling pathway.[6]

The TRIF-dependent pathway is crucial for the production of type I interferons and the late-phase activation of NF-κB. By inhibiting this pathway, I3C can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and IL-1β in macrophages stimulated with LPS.[6]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize quantitative data from various preclinical studies investigating the anti-inflammatory effects of I3C.

Table 1: In Vitro Effects of I3C on Inflammatory Markers

| Cell Line | Stimulus | I3C Concentration | Measured Parameter | Result | Reference |

| RAW264.7 | LPS | Up to 100 µM | NO Production | Dose-dependent inhibition | [5] |

| RAW264.7 | LPS | Up to 100 µM | IL-6 Production | Dose-dependent inhibition | [5] |

| RAW264.7 | LPS | Up to 100 µM | TNF-α Production | No significant inhibition | [5] |

| THP-1 | LPS + ATP | Indicated Conc. | IL-1β Secretion | Inhibition | [5] |

| THP-1 | - | 10 ng/µL | ARG1 Gene Expression | Increased (FC not specified) | [7] |

| THP-1 | - | 10 ng/µL | NOS2 Gene Expression | Decreased (FC not specified) | [7] |

| THP-1 | - | 10 ng/µL | IL-10 Gene Expression | Upregulated | [7] |

| THP-1 | - | 10 ng/µL | TGF-β Gene Expression | Upregulated | [7] |

| THP-1 | - | 10 ng/µL | CYP1A1 Gene Expression | Significantly Increased | [7] |

| THP-1 | - | 10 ng/µL | CYP1B1 Gene Expression | Significantly Increased | [7] |

FC: Fold Change

Table 2: In Vivo Effects of I3C on Inflammatory Markers

| Animal Model | Disease Model | I3C Dosage | Measured Parameter | Result | Reference |

| Mice | LPS-induced Acute Lung Injury | Not specified | IL-6 in BALF | Decreased | [5] |

| Mice | LPS-induced Acute Lung Injury | Not specified | TNF-α in BALF | Decreased | [5] |

| Mice | LPS-induced Acute Lung Injury | Not specified | Immune Cell Infiltration in Lung | Suppressed | [5] |

| Rats | Adjuvant-Induced Arthritis | Not specified | TNF-α Levels | Significantly downregulated | |

| Rats | Adjuvant-Induced Arthritis | Not specified | IL-6 Levels | Significantly downregulated |

BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory properties of I3C.

In Vitro Anti-inflammatory Assays

-

Cell Culture:

-

RAW264.7 murine macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

THP-1 human monocytes: Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are typically treated with phorbol 12-myristate 13-acetate (PMA) (e.g., 5 ng/mL for 48 hours).[7]

-

-

Inflammatory Stimulation:

-

Cells are typically pre-treated with various concentrations of I3C for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent.

-

Lipopolysaccharide (LPS) is a commonly used stimulus to induce an inflammatory response in macrophages (e.g., 1 µg/mL).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.

-

Cytokine Secretion (IL-6, TNF-α, IL-1β): Quantified in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).

-

Gene Expression Analysis: The mRNA expression levels of pro-inflammatory and anti-inflammatory genes are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Expression and Signaling Pathway Analysis: Protein levels and the phosphorylation status of key signaling molecules (e.g., IκBα, p65, p38, JNK, ERK) are assessed by Western blotting.

-

In Vivo Models of Inflammation

-

LPS-Induced Acute Lung Injury (ALI) in Mice:

-

Mice are intranasally or intratracheally instilled with LPS to induce acute lung inflammation.

-

I3C is typically administered orally or intraperitoneally prior to or following LPS challenge.

-

Endpoints include the analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, and histological examination of lung tissue for signs of inflammation and injury.[5]

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice:

-

Mice are administered DSS in their drinking water to induce colitis, which mimics inflammatory bowel disease.

-

I3C is administered orally, often as a dietary supplement.

-

Endpoints include monitoring of body weight, disease activity index (DAI), colon length, and histological assessment of colonic inflammation.

-

-

Adjuvant-Induced Arthritis (AIA) in Rats:

-

Arthritis is induced by intradermal injection of Freund's complete adjuvant.

-

I3C is administered orally.

-

Endpoints include measurement of paw volume, arthritic score, and serum levels of inflammatory markers.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including the inhibition of the pro-inflammatory NF-κB and TRIF-dependent pathways, and the activation of the immunoregulatory AhR pathway. The quantitative data from preclinical studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action and the development of I3C and its derivatives as novel anti-inflammatory drugs. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of I3C in human inflammatory conditions.

References

- 1. This compound inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (I3C) inhibits cyclin-dependent kinase-2 function in human breast cancer cells by regulating the size distribution, associated cyclin E forms, and subcellular localization of the CDK2 protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 7. This compound Enhances Alternative Activation of Macrophages via AHR Pathway and Glucose Transporter Regulation [mdpi.com]

Indole-3-Carbinol: A Comprehensive Technical Guide to its Chemopreventive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbinol (I3C), a natural phytochemical derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive agent. Preclinical and clinical studies have demonstrated its efficacy in mitigating cancer risk and progression through a variety of mechanisms. This technical guide provides an in-depth overview of the current understanding of I3C's chemopreventive properties, focusing on its molecular mechanisms of action, quantitative effects in various cancer models, and the detailed experimental protocols utilized in its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology and cancer prevention.

Introduction

The inverse correlation between the consumption of cruciferous vegetables and cancer incidence has long been a subject of epidemiological research.[1] this compound (I3C) and its primary acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), are believed to be major contributors to these protective effects.[2] I3C has been shown to exhibit pleiotropic anti-cancer activities, including the induction of cell cycle arrest, promotion of apoptosis, and modulation of key signaling pathways involved in carcinogenesis.[2][3] This guide will delve into the technical details of I3C's action, providing a foundation for further research and potential therapeutic development.

Quantitative Data on the Efficacy of this compound

The chemopreventive and therapeutic effects of I3C have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| MDA-MB-231 | Breast Cancer (ER-) | ~10 | [4] |

| MCF-7 | Breast Cancer (ER+) | ~10 | [4] |

| HCT-8 | Hepatocellular Carcinoma | ~10 | [4] |

| HepG2 | Hepatocellular Carcinoma | ~10 | [4] |

| HeLa | Cervical Cancer | ~10 | [4] |

| Various Cancer Cell Lines | Breast, Colon, Prostate, Endometrium | 50 - 100 | [2] |

| HeLa | Cervical Cancer | ~500 (EC50) | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | I3C Dosage | Outcome | Citation |

| Female Sprague-Dawley Rats (DMBA-induced) | Mammary Carcinoma | 50-100 mg/day (gavage) | 91-96% reduction in cancer multiplicity | [5] |

| Female Sprague-Dawley Rats (MNU-induced) | Mammary Carcinoma | Not specified | 65% decrease in mammary tumor multiplicity | [5] |

| SCID Mice (Canine Inflammatory Mammary Cancer Xenograft) | Inflammatory Breast Cancer | Equivalent human oral dose | Decreased tumor proliferation, increased apoptosis | [6][7][8] |

| C57BL/6 Mice (Prostate Cancer Xenograft) | Prostate Cancer | 20 mg/kg body weight (IP) | 78% decrease in tumor volume | [9] |

| Infant Mice (Diethylnitrosamine-induced) | Liver Tumors | Not specified | Significant reduction in liver tumors (p < 0.0005) | [10] |

Table 3: Clinical Trial Efficacy of this compound

| Study Population | Condition | I3C Dosage | Duration | Outcome | Citation |

| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | 200 mg/day | 12 weeks | 50% (4 of 8) complete regression | [11][12][13] |

| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | 400 mg/day | 12 weeks | 44% (4 of 9) complete regression | [11][12][13] |

| 30 women with CIN II-III | Cervical Intraepithelial Neoplasia | Placebo | 12 weeks | 0% (0 of 10) complete regression | [11][12][13] |

Molecular Mechanisms of Action: Key Signaling Pathways

I3C exerts its chemopreventive effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer.

Aryl Hydrocarbon Receptor (AhR) Pathway

I3C and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15] Upon binding, the I3C-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[16] Activation of the AhR pathway by I3C can have both protective and potentially detrimental effects depending on the context, but it is a key mechanism in its modulation of estrogen metabolism and other cellular processes.[2][14]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[17][18] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. I3C has been shown to suppress NF-κB activation by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[19] By preventing IκBα degradation, I3C sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its pro-survival target genes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[20] Its aberrant activation is a common feature of many cancers. I3C has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.[21] I3C can reduce the phosphorylation and activation of Akt, a key downstream effector of PI3K. This, in turn, affects the expression and activity of downstream targets of Akt, such as Bcl-2 family proteins, leading to a pro-apoptotic cellular environment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the chemopreventive effects of I3C.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (I3C) stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics. Incubate for 24 hours to allow for cell attachment.

-

I3C Treatment: Treat the cells with various concentrations of I3C (e.g., 1, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells after I3C treatment and wash them with cold PBS.[22][23]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[24]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[22]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway

Western blotting is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a BCA or Bradford assay.[25]

-

SDS-PAGE: Separate proteins by size by running 20-50 µg of protein per lane on an SDS-PAGE gel.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[25]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound demonstrates significant promise as a chemopreventive agent, supported by a substantial body of in vitro, in vivo, and clinical evidence. Its multifaceted mechanisms of action, targeting key signaling pathways involved in carcinogenesis, underscore its potential for broad-spectrum anti-cancer activity. This technical guide provides a comprehensive resource for the scientific community, summarizing the quantitative effects of I3C and detailing the experimental protocols necessary for its continued investigation. Further research, particularly large-scale clinical trials, is warranted to fully elucidate the therapeutic and preventive potential of I3C in human cancers.

References

- 1. This compound, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprevention of chemically-induced mammary carcinogenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on steroid hormone profile and tumor progression in a mice model of canine inflammatory mammarycancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by this compound and 3,3'-Diindolylmethane [frontiersin.org]

- 11. caringsunshine.com [caringsunshine.com]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Placebo-controlled trial of this compound in the treatment of CIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dietary this compound Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice [frontiersin.org]

- 15. This compound Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the this compound Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. kumc.edu [kumc.edu]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Indole-3-Carbinol Administration in Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Indole-3-Carbinol (I3C) in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the physiological and therapeutic effects of I3C.

Introduction

This compound is a natural phytochemical derived from the breakdown of glucobrassicin, a compound abundant in cruciferous vegetables.[1][2] Extensive preclinical research in mouse models has demonstrated the potential of I3C in various applications, including cancer chemoprevention, anti-inflammatory, and antioxidant activities. Upon ingestion, I3C is converted in the acidic environment of the stomach into several biologically active condensation products, most notably 3,3'-diindolylmethane (DIM).[1] These compounds interact with multiple signaling pathways, underscoring the importance of standardized administration protocols to ensure reproducible experimental outcomes.

Data Presentation: Quantitative Summary of I3C Administration

The following tables summarize the dosages and administration routes of I3C used in various mouse model studies.

Table 1: Oral Gavage Administration of I3C

| Mouse Model | Dosage | Vehicle | Frequency & Duration | Key Findings |

| CD-1 Mice | 250 mg/kg | Corn oil | Single dose | Rapid absorption and elimination of I3C within 1 hour.[3] |

| NOD Mice | 250 mg/kg | DMSO-Cremaphor-Peceol | Single dose | Measurement of Aryl hydrocarbon Receptor (AhR) activation.[4] |

| Female Mice | 375, 750, 1500 mg/kg | Not specified | Single dose | Assessment of micronucleated polychromatic erythrocytes. |

| B6C3F1/N Mice | 62.5, 125, 250 mg/kg | Corn oil | 5 days/week for 105 weeks | Increased incidence of hepatocellular adenoma in males at 250 mg/kg. |

Table 2: Dietary Administration of I3C

| Mouse Model | Dosage | Diet Base | Duration | Key Findings |

| C3H/OuJ Mice | 500, 2000 ppm | Semisynthetic powdered diet | 8 months | Significantly lower mammary tumor incidence and multiplicity. |

| NOD Mice | 2000 ppm | Synthetic AhR ligand-free diet (AIN93M) | 5 weeks (from 7 to 12 weeks of age) | Exacerbated insulitis.[4] |

| High-Fat Diet-Induced Obese Mice | 1 g/kg diet | High-fat diet (40% energy) | 10 weeks | Ameliorated HFD-induced body weight gain and visceral fat. |

| C3H/HeN Mice | 1 µmol/g diet (147 mg/kg) | AIN-93M diet | 15 days prior to infection | Reduced pro-inflammatory response to Citrobacter rodentium infection.[5] |

| Pten knockout (KO) Mice | 1% (w/w) | AIN-93 M rodent diet | Until 20 weeks of age | Regulated metabolic reprogramming in prostate tissue.[6] |

| BALB/c nu/nu Athymic Mice | 10-100 µmoles/g diet | Not specified | 4 weeks | Dose-dependent adverse effects, with intestine as the main target of toxicity.[7] |

Table 3: Intraperitoneal (IP) Injection of I3C

| Mouse Model | Dosage | Vehicle | Frequency & Duration | Key Findings |

| C57BL/6 Mice (Prostate Cancer Model) | 20 mg/kg | Not specified | Not specified | Inhibited tumor growth and angiogenesis. |

| High-Fat Diet-Induced Obese Mice | 5 mg/kg | Not specified | 12 weeks | Decreased body weight and fat accumulation. |

| Ischemia/Reperfusion Model Mice | 100 mg/kg | Not specified | Daily for 3 days before surgery, on the day of surgery, and the day after | Protected the heart from ischemia/reperfusion injury. |

| Male and Female Mice | 250 mg/kg (tolerated dose) | Not specified | Not specified | No death or abnormal toxic symptoms observed below this dose.[8] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of I3C to mice via oral gavage, dietary supplementation, and intraperitoneal injection.

Protocol 1: Oral Gavage Administration

This protocol is adapted from studies investigating the pharmacokinetics and systemic effects of a single high dose of I3C.[3][4]

Materials:

-

This compound (I3C) powder

-

Vehicle (e.g., Corn oil, or a mixture of DMSO:Cremaphor:Peceol)

-

Scale and weigh boats

-

Mortar and pestle (optional, for suspension)

-

Microcentrifuge tubes or other suitable containers

-

Pipettes and sterile tips

-

Animal feeding needles (gavage needles), 20-22 gauge with a ball tip

-

Syringes (1 mL)

-

70% Ethanol for disinfection

Procedure:

-

Preparation of I3C Suspension:

-